molecular formula C24H23NO3 B10842769 3-[3-(Benzylmethylamino)propoxy]xanthen-9-one

3-[3-(Benzylmethylamino)propoxy]xanthen-9-one

Cat. No.: B10842769
M. Wt: 373.4 g/mol
InChI Key: OTLLABLRJBVBHD-UHFFFAOYSA-N
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Description

3-[3-(benzylmethylamino)propoxy]xanthen-9-one is a synthetic organic compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one typically involves multiple stepsThe Ullmann condensation reaction is often employed to form the xanthone core, using 3-hydroxy-4-picoline and bromobenzene as starting materials . The subsequent steps involve oxidation and heating with polyphosphoric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave heating to accelerate reaction times and improve yields . The use of eco-friendly reagents and late-stage diversification techniques are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzylmethylamino)propoxy]xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the xanthone core or the benzylmethylamino group.

    Substitution: Substitution reactions are common, particularly on the aromatic rings of the xanthone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the xanthone core .

Mechanism of Action

The mechanism of action of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    3-azaxanthone: Similar in structure but contains a nitrogen atom in the aromatic moiety.

    1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one: A naturally occurring xanthone with different substituents.

Uniqueness

3-[3-(benzylmethylamino)propoxy]xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cholinesterase inhibitor sets it apart from other xanthone derivatives .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[3-[benzyl(methyl)amino]propoxy]xanthen-9-one

InChI

InChI=1S/C24H23NO3/c1-25(17-18-8-3-2-4-9-18)14-7-15-27-19-12-13-21-23(16-19)28-22-11-6-5-10-20(22)24(21)26/h2-6,8-13,16H,7,14-15,17H2,1H3

InChI Key

OTLLABLRJBVBHD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4

Origin of Product

United States

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